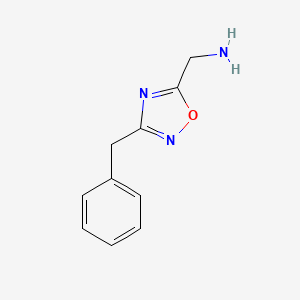

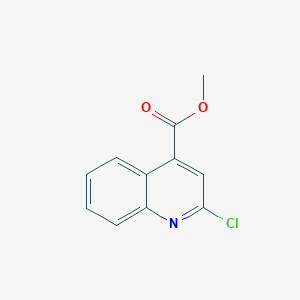

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine

Overview

Description

The compound "(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine" is a derivative of the oxadiazole class, which is known for its diverse pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and characterization of related oxadiazole derivatives, which can be informative for understanding the general class of compounds to which "this compound" belongs.

Synthesis Analysis

The synthesis of oxadiazole derivatives is often achieved through multi-component reactions. For instance, paper describes the use of (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and carboxylic acids to efficiently produce N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives. This reaction proceeds without a catalyst and can be performed at room temperature, suggesting a potentially straightforward synthetic route for related compounds.

Molecular Structure Analysis

Oxadiazole derivatives are characterized by their heterocyclic structure containing an oxadiazole ring. The molecular structure is often confirmed using spectroscopic methods such as IR, H NMR, C NMR, and mass spectrometry, as mentioned in paper . These techniques provide detailed information about the molecular framework and substitution patterns on the oxadiazole ring.

Chemical Reactions Analysis

The reactivity of oxadiazole derivatives can vary depending on the substituents attached to the oxadiazole ring. The papers provided do not detail specific chemical reactions for "this compound," but the synthesis methods and characterization techniques suggest that these compounds can participate in further chemical transformations, potentially leading to a wide array of pharmacologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. For example, the presence of the oxadiazole ring can confer rigidity to the molecule, affecting its solubility and metabolic stability. Paper discusses the druglike properties of novel methanamine derivatives, including solubility, metabolic stability, and penetration through biological membranes. These properties are crucial for the pharmacokinetic profile of drug candidates and their potential as therapeutic agents.

Scientific Research Applications

Synthesis and Characterization

A study by Vishwanathan and Gurupadayya (2014) discussed the efficient synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamines, which are related to the (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine compound. This research is significant in understanding the synthetic pathways and characterizing these compounds (Vishwanathan & Gurupadayya, 2014).

Anticancer Potential

Ramazani et al. (2014) synthesized a series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, which showed notable cytotoxic activity against various cancer cell lines. This demonstrates the potential application of such compounds in cancer research and therapy (Ramazani et al., 2014).

Methodology for Synthesis

Shimoga, Shin, and Kim (2018) reported on the successful synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a closely related compound, using a high-yielding method. This research contributes to the field by providing efficient methodologies for synthesizing such compounds (Shimoga, Shin, & Kim, 2018).

Neuroprotective Agents

Clutterbuck et al. (2009) explored the neuroprotective properties of oxadiazolylindazole sodium channel modulators, including compounds similar to this compound. These compounds showed efficacy in protecting hippocampal neurons, pointing to potential therapeutic applications in neuroprotection (Clutterbuck et al., 2009).

Anticoagulant Agents

Iyer et al. (2016) synthesized oxadiazole derivatives and evaluated their potential as anticoagulant agents. Their research indicated that these compounds could be promising for anticoagulant therapy, suggesting a significant medical application for related oxadiazole compounds (Iyer et al., 2016).

Antimicrobial Activity

Various studies have synthesized and evaluated the antimicrobial properties of oxadiazole derivatives. Compounds like 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamines and 1,3,4-oxadiazole bearing Schiff base moieties demonstrated variable degrees of antimicrobial activity, which could be relevant in developing new antimicrobial agents (Visagaperumal et al., 2010), (Kapadiya et al., 2020).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Mechanism of Action

Mode of Action

It is known that the compound is involved in a sequential condensation followed by tandem oxidative cyclization and rearrangement . This suggests that the compound may interact with its targets through a series of chemical reactions, leading to changes in the structure and function of the targets.

Biochemical Pathways

The compound is known to undergo a series of chemical reactions involving condensation, oxidative cyclization, and rearrangement These reactions could potentially affect various biochemical pathways, leading to downstream effects on cellular processes

Result of Action

Given the compound’s involvement in a series of chemical reactions , it is likely that its action results in structural and functional changes in its targets, potentially affecting various cellular processes

properties

IUPAC Name |

(3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQASRVLTKCPNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424367 | |

| Record name | (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876715-43-4 | |

| Record name | (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)